molecular formula C6H8N2O3 B1427470 2-(5-Nitrofuran-2-yl)ethanamine CAS No. 1342788-32-2

2-(5-Nitrofuran-2-yl)ethanamine

Cat. No.: B1427470
CAS No.: 1342788-32-2
M. Wt: 156.14 g/mol
InChI Key: RLMXWDQNMLQLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Nitrofuran-2-yl)ethanamine is an organic compound characterized by the presence of a nitrofuran moiety attached to an ethanamine group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The nitrofuran group is known for its antimicrobial properties, making derivatives of this compound valuable in the development of antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Nitrofuran-2-yl)ethanamine typically involves the nitration of furan derivatives followed by amination. One common method includes the nitr

Properties

IUPAC Name

2-(5-nitrofuran-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-2H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMXWDQNMLQLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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